Cas no 76049-51-9 (2-Chloro-2'-iodobenzophenone)

2-Chloro-2'-iodobenzophenone structure
2-Chloro-2'-iodobenzophenone structure
Product Name:2-Chloro-2'-iodobenzophenone
CAS No:76049-51-9
MF:C13H8ClIO
MW:342.559494972229
CID:982355
PubChem ID:12948264
Update Time:2025-04-23

2-Chloro-2'-iodobenzophenone Chemical and Physical Properties

Names and Identifiers

    • (2-chlorophenyl)-(2-iodophenyl)methanone
    • 2-CHLORO-2'-IODOBENZOPHENONE
    • (2-chloro-phenyl)-(2-iodo-phenyl)-methanone
    • 2'-chloro-2-iodobenzophenone
    • Methanone,(2-chlorophenyl)(2-iodophenyl)
    • (2-Chlorophenyl)(2-iodophenyl)methanone
    • 76049-51-9
    • MFCD02260365
    • DTXSID10513671
    • SCHEMBL4706826
    • ZSYPPOBHGIGJOD-UHFFFAOYSA-N
    • (2-Chlorophenyl)(2-iodo-phenyl)methanone
    • AKOS016018397
    • J-500716
    • 2-Chloro-2'-iodobenzophenone
    • MDL: MFCD02260365
    • Inchi: 1S/C13H8ClIO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H
    • InChI Key: ZSYPPOBHGIGJOD-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1C(C1C=CC=CC=1Cl)=O

Computed Properties

  • Exact Mass: 341.93100
  • Monoisotopic Mass: 341.93084g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.17560

2-Chloro-2'-iodobenzophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-Chloro-2'-iodobenzophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C082435-250mg
2-Chloro-2'-iodobenzophenone
76049-51-9
250mg
$ 290.00 2022-06-06
TRC
C082435-500mg
2-Chloro-2'-iodobenzophenone
76049-51-9
500mg
$ 480.00 2022-06-06
Fluorochem
201621-1g
2-Chloro-2'-iodobenzophenone
76049-51-9 97%
1g
£340.00 2022-03-01
Fluorochem
201621-2g
2-Chloro-2'-iodobenzophenone
76049-51-9 97%
2g
£624.00 2022-03-01
Fluorochem
201621-5g
2-Chloro-2'-iodobenzophenone
76049-51-9 97%
5g
£1120.00 2022-03-01
A2B Chem LLC
AE05010-1g
2-Chloro-2'-iodobenzophenone
76049-51-9 97%
1g
$423.00 2024-04-19
A2B Chem LLC
AE05010-2g
2-Chloro-2'-iodobenzophenone
76049-51-9 97%
2g
$737.00 2024-04-19
A2B Chem LLC
AE05010-5g
2-Chloro-2'-iodobenzophenone
76049-51-9 97%
5g
$1288.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1781116-1g
2-Chloro-2'-iodobenzophenone
76049-51-9 98%
1g
¥14835.00 2024-07-28
Crysdot LLC
CD12035853-1g
2-Chloro-2'-iodobenzophenone
76049-51-9 95+%
1g
$316 2024-07-24

Additional information on 2-Chloro-2'-iodobenzophenone

(2-chlorophenyl)-(2-iodophenyl)methanone: A Comprehensive Overview

(2-chlorophenyl)-(2-iodophenyl)methanone, identified by the CAS number 76049-51-9, is a unique organic compound with significant applications in various fields of chemistry. This compound, also referred to as 1-(2-chlorophenyl)-3-(2-iodophenyl)propan-1-one, is characterized by its aromatic structure and the presence of both chlorine and iodine substituents. These features make it a valuable compound in synthetic chemistry, particularly in the design of biologically active molecules and advanced materials.

The structure of (2-chlorophenyl)-(2-iodophenyl)methanone consists of two aromatic rings connected by a ketone group. The chlorine and iodine substituents are positioned at the para positions of their respective phenyl rings, which contributes to its stability and reactivity. Recent studies have highlighted its potential as a precursor in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. For instance, researchers have demonstrated that this compound can undergo nucleophilic aromatic substitution reactions under specific conditions, leading to the formation of diverse derivatives with enhanced bioactivity.

In terms of physical properties, (2-chlorophenyl)-(2-iodophenyl)methanone exhibits a high melting point due to its rigid structure and strong intermolecular forces. Its solubility in organic solvents such as dichloromethane and THF makes it suitable for various synthetic procedures. Additionally, the compound's spectral data, including UV-Vis and NMR spectra, have been extensively studied, providing valuable insights into its electronic structure and reactivity.

The synthesis of (2-chlorophenyl)-(2-iodophenyl)methanone typically involves a Friedel-Crafts acylation reaction or a coupling reaction using appropriate aryl halides. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the need for harsh reaction conditions. For example, the use of palladium catalysts has been reported to facilitate the coupling of aryl chlorides and iodides with ketones, offering a greener approach to synthesizing this compound.

Applications of (2-chlorophenyl)-(2-iodophenyl)methanone span across multiple disciplines. In materials science, it has been employed as a building block for constructing advanced organic frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials exhibit exceptional properties for gas storage, catalysis, and sensing applications. Furthermore, in medicinal chemistry, derivatives of this compound have shown promising results in inhibiting key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase.

Recent research has also explored the use of (2-chlorophenyl)-(2-iodophenyl)methanone in photovoltaic applications. Its ability to act as an electron acceptor in organic solar cells has been investigated, with studies indicating potential improvements in device efficiency through careful tuning of its electronic properties. This highlights the compound's versatility and its role as a key intermediate in cutting-edge technological advancements.

In conclusion, (2-chlorophenyl)-(2-iodophenyl)methanone, CAS No. 76049-51-9, is a versatile compound with significant potential across various scientific domains. Its unique structure and reactivity make it an invaluable tool in synthetic chemistry, materials science, and pharmacology. As research continues to uncover new applications and synthesis methods for this compound, its importance in both academic and industrial settings is expected to grow further.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.